N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
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Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structure and Properties
The molecular formula for this compound is C18H19N3O3S, with a molecular weight of approximately 357.42 g/mol. The compound features a unique combination of functional groups, including an amide bond, a methoxyphenoxy moiety, and a methylthio group, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This could lead to reduced inflammation in various biological models.
- Antimicrobial Properties : The structural features of the compound indicate potential activity against certain bacterial strains. However, detailed pharmacological studies are needed to confirm its efficacy and elucidate the mechanisms involved.
- Cytotoxic Effects : Similar compounds have shown cytotoxicity in cancer cell lines by interfering with tubulin polymerization, suggesting that this compound may also possess anticancer properties .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics .
In Vivo Studies
Case studies involving animal models have provided further insights into the compound's biological activity. One study reported that similar compounds exhibited significant antitumor efficacy in xenograft models, with treatment leading to reduced tumor growth without significant neurotoxicity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Compounds : The synthesis often begins with the preparation of intermediates such as 4-(2-methoxyphenoxy)but-2-yne through reactions involving 2-methoxyphenol and propargyl bromide.
- Coupling Reaction : The intermediate is then reacted with methylthio benzamide derivatives under specific conditions to yield the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the synthesized compound .
Biological Activity Summary Table
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-10-4-5-11-17(16)23-14-8-7-13-20-19(21)15-9-3-6-12-18(15)24-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVNBXQXJUMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.